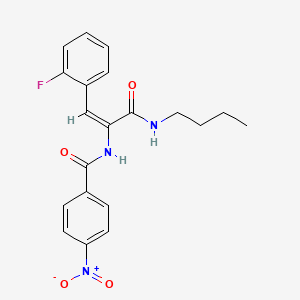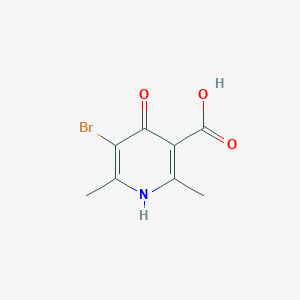![molecular formula C17H18Cl2N2O B11989245 Urea, N-(3,4-dichlorophenyl)-N'-[4-(1-methylpropyl)phenyl]- CAS No. 29973-18-0](/img/structure/B11989245.png)
Urea, N-(3,4-dichlorophenyl)-N'-[4-(1-methylpropyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(3,4-diclorofenil)-N’-[4-(1-metilpropil)fenil]- es un compuesto orgánico sintético que pertenece a la clase de derivados de urea. Estos compuestos son conocidos por sus diversas aplicaciones en varios campos, incluida la agricultura, los productos farmacéuticos y la ciencia de los materiales. Las características estructurales únicas de este compuesto, como la presencia de grupos diclorofenilo y metilpropilfenilo, contribuyen a sus propiedades químicas y físicas distintas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de derivados de urea generalmente implica la reacción de un isocianato con una amina. Para la preparación de Urea, N-(3,4-diclorofenil)-N’-[4-(1-metilpropil)fenil]-, se pueden considerar los siguientes pasos generales:
Materiales de partida: 3,4-dicloroanilina y 4-(1-metilpropil)fenil isocianato.
Condiciones de reacción: La reacción generalmente se lleva a cabo en un disolvente inerte como diclorometano o tolueno, en condiciones anhidras para evitar la hidrólisis del isocianato.
Procedimiento: La amina se agrega a la solución de isocianato gota a gota, y la mezcla se agita a temperatura ambiente o a temperaturas ligeramente elevadas hasta que la reacción se completa.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto implicaría pasos similares pero a mayor escala. Se podrían utilizar reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento consistentes.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: Los derivados de urea pueden sufrir reacciones de oxidación, lo que a menudo conduce a la formación de óxidos de urea correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo urea en aminas u otras formas reducidas.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrofílica o nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan a menudo agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Se pueden utilizar reactivos como halógenos, agentes nitrantes o agentes sulfonantes para reacciones de sustitución.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir óxidos de urea, mientras que la reducción podría producir aminas.
Aplicaciones Científicas De Investigación
Los derivados de urea, incluida la Urea, N-(3,4-diclorofenil)-N’-[4-(1-metilpropil)fenil]-, tienen una amplia gama de aplicaciones:
Química: Se utilizan como intermediarios en la síntesis de moléculas más complejas.
Biología: Se estudian por su potencial como inhibidores o moduladores enzimáticos.
Medicina: Se investigan por sus propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utilizan en la producción de polímeros, resinas y otros materiales.
Mecanismo De Acción
El mecanismo por el cual este compuesto ejerce sus efectos dependería de su aplicación específica. Por ejemplo, si se usa como un inhibidor enzimático, podría unirse al sitio activo de la enzima, bloqueando el acceso del sustrato e inhibiendo su actividad. Los objetivos moleculares y las vías involucradas variarían según el contexto biológico o químico.
Comparación Con Compuestos Similares
Compuestos Similares
- Urea, N-(3,4-diclorofenil)-N’-fenil-
- Urea, N-(3,4-diclorofenil)-N’-[4-(1-metilpropil)fenil]-
- Urea, N-(3,4-diclorofenil)-N’-[4-(1-metilpropil)fenil]-
Unicidad
La presencia de los grupos 3,4-diclorofenilo y 4-(1-metilpropil)fenilo hace que este compuesto sea único en comparación con otros derivados de urea. Estas características estructurales pueden influir en su reactividad, estabilidad e interacciones con objetivos biológicos.
Propiedades
Número CAS |
29973-18-0 |
|---|---|
Fórmula molecular |
C17H18Cl2N2O |
Peso molecular |
337.2 g/mol |
Nombre IUPAC |
1-(4-butan-2-ylphenyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C17H18Cl2N2O/c1-3-11(2)12-4-6-13(7-5-12)20-17(22)21-14-8-9-15(18)16(19)10-14/h4-11H,3H2,1-2H3,(H2,20,21,22) |
Clave InChI |
UCXNRTLJUOKOCB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


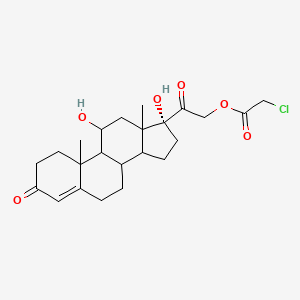
![2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide](/img/structure/B11989181.png)

![4-Bromo-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11989184.png)
![N-[1-(hydroxymethyl)propyl]-2-methylbenzamide](/img/structure/B11989192.png)
![2-iodo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11989193.png)
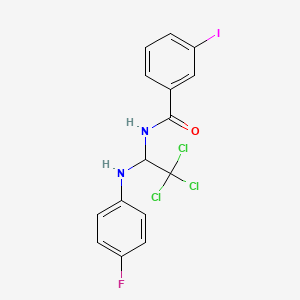
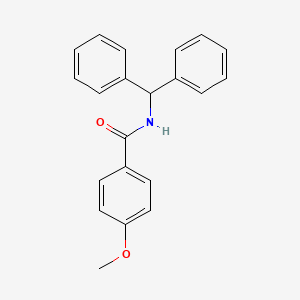
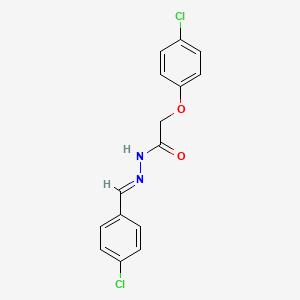
![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11989225.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide](/img/structure/B11989227.png)

